Lipophilicity (LogP) Differentiation: 4-Bromo-1,1-dichlorobutane vs. 1-Bromo-4-chlorobutane and 1,4-Dibromobutane
The predicted logP of 4-bromo-1,1-dichlorobutane is 2.65 (ACD/Labs), positioning it at a distinct lipophilicity threshold compared to its closest commercially available analogs: 1-bromo-4-chlorobutane (logP 2.40–2.64) and 1,4-dibromobutane (logP 2.56–3.23) [1][2][3]. The presence of the gem-dichloro group elevates logP relative to the monochloro analog while remaining lower than the dibromo analog, offering a finely tuned balance of membrane permeability and aqueous solubility.
| Evidence Dimension | LogP (lipophilicity) |
|---|---|
| Target Compound Data | 2.65 (ACD/LogP) |
| Comparator Or Baseline | 1-Bromo-4-chlorobutane: 2.40–2.64; 1,4-Dibromobutane: 2.56–3.23 |
| Quantified Difference | Target logP is +0.01 to +0.25 higher than 1-bromo-4-chlorobutane and -0.58 to +0.09 relative to 1,4-dibromobutane. |
| Conditions | Predicted logP values from ACD/Labs Percepta Platform. |
Why This Matters
LogP is a critical determinant of partitioning into biological membranes and organic layers; a 0.2–0.6 log unit difference can significantly alter compound behavior in ADME assays and liquid–liquid extraction processes.
- [1] StudyHippo. 4-Bromo-1,1-dichlorobutane C₄H₇BrCl₂ Structure – Flashcards. ACD/LogP: 2.65. View Source
- [2] BOC Sciences. 1-Bromo-4-chlorobutane (CAS 6940-78-9). LogP: 2.40030. View Source
- [3] BOC Sciences. 1,4-Dibromobutane (CAS 110-52-1). LogP: 2.55640. View Source
